molecular formula C7H11NO3 B8739154 2-cyclopropyl-2-acetamidoacetic acid

2-cyclopropyl-2-acetamidoacetic acid

Cat. No.: B8739154
M. Wt: 157.17 g/mol
InChI Key: UFYYXGYSAXZHIH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-acetamidoacetic acid is a structurally unique compound characterized by a cyclopropane ring attached to the alpha carbon of an acetamidoacetic acid backbone. Its molecular structure includes two key functional groups: an acetamido (-NHCOCH₃) group and a carboxylic acid (-COOH) group. While specific data on this compound (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its structural analogs suggest it shares properties common to substituted acetic acid derivatives, such as participation in hydrogen bonding and varied solubility profiles .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-acetamido-2-cyclopropylacetic acid

InChI

InChI=1S/C7H11NO3/c1-4(9)8-6(7(10)11)5-2-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

UFYYXGYSAXZHIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-acetamidoacetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetamidation. One common method includes the reaction of cyclopropyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Alpha-Acetamidocyclopropyl acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Acetamidocyclopropyl acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-acetamidoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyclopropyl ring and acetamido group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-cyclopropyl-2-acetamidoacetic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* Not provided Not provided Acetamido, cyclopropyl, carboxylic acid Cyclopropane-induced steric strain
2-Acetamidoacetic Acid C₄H₇NO₃ 117.10 Acetamido, carboxylic acid Linear structure, polar groups
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 228.25 Hydroxyl, diphenyl, carboxylic acid Bulky phenyl groups, crystalline solid
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.01 Chloro, cyclopropenylidene, ester Conjugated cyclopropenylidene system

*Data inferred from structural analogs due to lack of direct evidence.

Key Observations:

Cyclopropane vs. Phenyl Substitutents :

  • The cyclopropane ring in the target compound is smaller and more strained than the diphenyl groups in benzilic acid. This strain may enhance reactivity in ring-opening reactions or interactions with biological targets compared to the sterically bulky but stable phenyl groups .
  • In contrast, methyl 2-chloro-2-cyclopropylideneacetate contains a sp²-hybridized cyclopropenylidene ring, which is electronically distinct and more reactive than the sp³-hybridized cyclopropane in the target compound .

Benzilic acid’s hydroxyl group (-OH) introduces acidity (pKa ~3), while the ester group in methyl 2-chloro-2-cyclopropylideneacetate is prone to hydrolysis, unlike the carboxylic acid in the target compound .

Q & A

Q. What are the key structural features of 2-cyclopropyl-2-acetamidoacetic acid that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by its cyclopropyl ring (introducing steric strain and conformational rigidity) and the acetamido-acetic acid moiety (providing nucleophilic and hydrogen-bonding capabilities). The cyclopropyl group’s angle strain enhances electrophilic reactivity, enabling participation in ring-opening reactions or stabilization of transition states. The acetamido group can act as a directing group in substitution reactions, while the carboxylic acid facilitates salt formation or coordination with metal catalysts. Structural analogs, such as 2-[cyclopropyl(methyl)amino]acetic acid, demonstrate similar reactivity patterns in peptide coupling and cyclization reactions .

Q. What standard spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and acetamido carbonyl signals (δ ~170 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry.
  • IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}), amide (N-H ~3300 cm1^{-1}), and carbonyl (C=O ~1650–1750 cm1^{-1}) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C7_7H11_{11}NO3_3), while fragmentation patterns clarify substituent positions.
  • X-ray Crystallography : Resolves absolute configuration, as seen in analogs like (2R)-(cyclopropylamino)(2,6-difluorophenyl)acetic acid .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for improved yield and enantiomeric purity?

  • Protecting Groups : Temporarily block the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during cyclopropanation or amidation steps .
  • Enantioselective Methods : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric cyclopropanation, as demonstrated in analogs like benzyl 2-cyclopropyl-2-hydroxyacetate .
  • Purification : Employ preparative HPLC or crystallization with chiral resolving agents (e.g., L-proline derivatives) to isolate enantiomers.
  • Reaction Monitoring : In situ FTIR or LC-MS tracks intermediates, minimizing byproducts .

Q. What mechanisms explain the biological activity of this compound in enzyme inhibition studies?

The cyclopropyl group induces conformational constraints in target enzymes (e.g., proteases or oxidoreductases), mimicking transition states or high-energy intermediates. The acetamido moiety hydrogen-bonds with catalytic residues (e.g., aspartic acid in HIV protease), while the carboxylic acid chelates metal cofactors (e.g., zinc in matrix metalloproteinases). Comparative studies on cyclopropyl-containing amino acid analogs show enhanced binding affinity but reduced metabolic stability compared to non-constrained structures .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, buffer composition) to eliminate variability.
  • Structural Confirmation : Verify compound purity and stereochemistry via chiral HPLC and X-ray crystallography, as impurities or racemic mixtures may skew results .
  • Target Profiling : Use CRISPR-based knockouts or isoform-specific inhibitors to identify off-target effects.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-acetamido-2-cyclohexylacetic acid) to identify trends in structure-activity relationships .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

Discrepancies arise from:

  • pH-Dependent Ionization : The carboxylic acid (pKa ~2.5) and acetamido groups (pKa ~15) alter solubility. At physiological pH (7.4), the deprotonated carboxylate increases aqueous solubility, while protonation in acidic media enhances organic solubility.
  • Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrate) exhibit different dissolution rates, as observed in analogs like 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid .
  • Experimental Conditions : Stirring rate, temperature, and solvent purity (e.g., trace water in DMSO) significantly affect measured solubility .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?

  • Cell-Based Assays : LPS-stimulated RAW 264.7 macrophages (measure NO production via Griess reagent) or IL-1β-induced human fibroblast models (quantify TNF-α/IL-6 via ELISA).
  • Enzyme Targets : COX-2 inhibition (fluorometric assays) or NF-κB translocation (fluorescence microscopy).
  • Control Compounds : Compare with known inhibitors (e.g., dexamethasone for glucocorticoid receptor activation) to contextualize potency.
  • Dose Optimization : Pre-test cytotoxicity (MTT assay) to establish non-lethal concentrations .

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